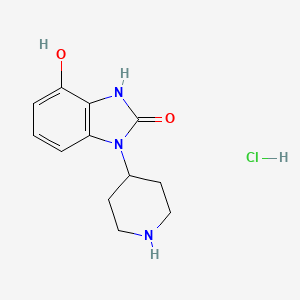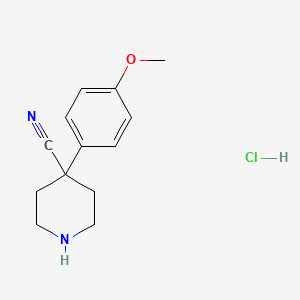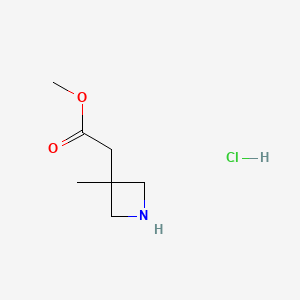
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride typically involves the formation of the azetidine ring followed by esterification and subsequent conversion to the hydrochloride salt. One common method involves the reaction of 3-methylazetidine with methyl bromoacetate in the presence of a base such as sodium hydride. The resulting ester is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
Methyl 2-(azetidin-3-yl)acetate: Similar structure but lacks the methyl group on the azetidine ring.
Methyl 2-(oxetan-3-yl)acetate: Contains an oxetane ring instead of an azetidine ring.
Methyl 2-(pyrrolidin-3-yl)acetate: Features a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
Uniqueness
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride is unique due to the presence of the methyl-substituted azetidine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
属性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
methyl 2-(3-methylazetidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(4-8-5-7)3-6(9)10-2;/h8H,3-5H2,1-2H3;1H |
InChI 键 |
QQMMZDZZRZDXAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC1)CC(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



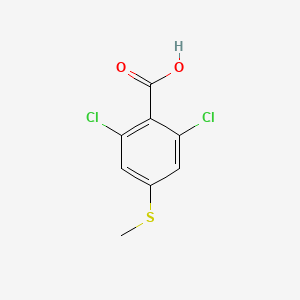
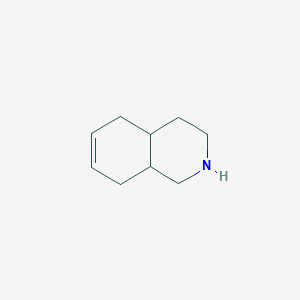
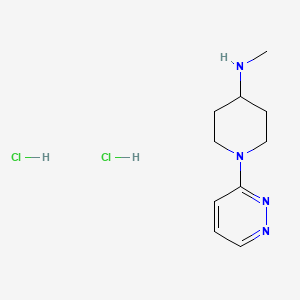
![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
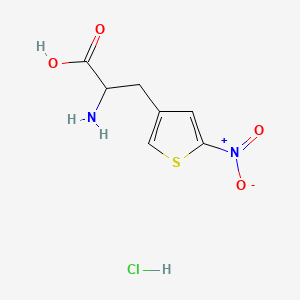
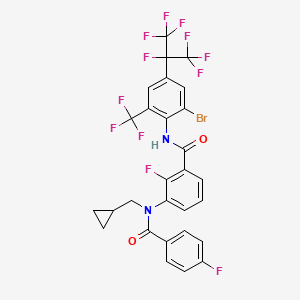
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
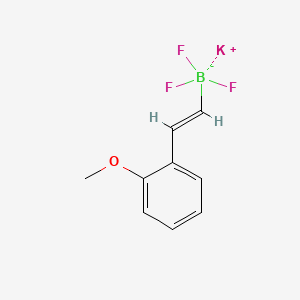
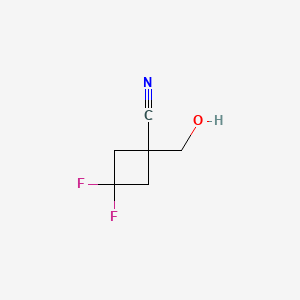
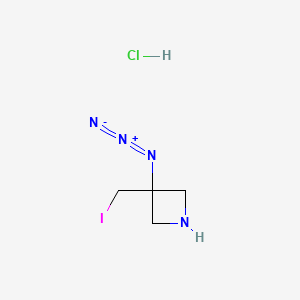
![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
